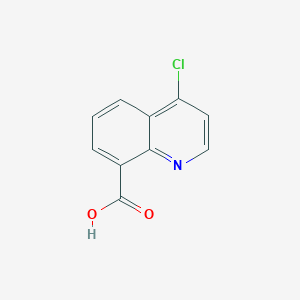

4-Chloroquinoline-8-carboxylic acid

Descripción

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Medicinal Chemistry

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govtandfonline.com This versatility has led to the development of a wide array of quinoline-based drugs with diverse therapeutic applications. orientjchem.orgnih.gov

Historical Context of Quinoline Derivatives in Drug Discovery

The journey of quinoline derivatives in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. nih.gov Quinine was the first effective treatment for malaria and remains a cornerstone in the history of drug discovery. nih.govrsc.org This seminal discovery spurred extensive research into synthetic quinoline analogues, leading to the development of drugs like chloroquine (B1663885) and primaquine (B1584692) for malaria treatment. rsc.orgnih.gov Beyond infectious diseases, quinoline derivatives have found applications as anticancer agents (e.g., camptothecin), antibacterial agents (e.g., fluoroquinolones), and local anesthetics. nih.govrsc.org

Role of Halogenation (Chlorine) in Modulating Bioactivity of Quinoline Systems

The introduction of a chlorine atom into a quinoline molecule can profoundly influence its biological activity. researchgate.net Halogenation, particularly chlorination, can alter a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. researchgate.net The electron-withdrawing nature of chlorine can also modify the electronic properties of the quinoline ring, potentially enhancing its binding affinity to specific enzymes or receptors. researchgate.net For instance, the presence of a chlorine atom at the 7-position of the quinoline nucleus is often associated with potent antiplasmodium activity. nih.gov The "magic chloro" effect, where a single chlorine atom can dramatically improve bioactivity, is a well-recognized phenomenon in drug discovery. chemrxiv.org

Importance of Carboxylic Acid Functionality for Molecular Interactions

The carboxylic acid group (-COOH) is a key functional group in many biologically active molecules. longdom.orgwiley-vch.de Its ability to act as a hydrogen bond donor and acceptor allows it to form strong interactions with biological macromolecules like proteins and enzymes. wiley-vch.de At physiological pH, the carboxylic acid group is typically deprotonated to form a carboxylate anion, which can participate in ionic interactions. wikipedia.org This functionality can also improve a compound's water solubility and modulate its pharmacokinetic properties. wiley-vch.de In the context of 4-chloroquinoline-8-carboxylic acid, the carboxylic acid at the 8-position can play a crucial role in its biological activity, potentially through chelation with metal ions or by forming key interactions within a target's active site. nih.gov

Research Gaps and Future Directions for this compound

Despite the established importance of the quinoline scaffold, specific derivatives like this compound remain relatively under-explored, presenting both challenges and opportunities for researchers.

Unexplored Therapeutic Areas for Quinoline-8-carboxylic Acid Derivatives

While quinoline derivatives have been extensively studied for their antimalarial and anticancer properties, the therapeutic potential of quinoline-8-carboxylic acid derivatives in other areas is less understood. ontosight.ai There is growing interest in exploring their efficacy as antimicrobial, antifungal, and antiviral agents. ontosight.ainih.gov Furthermore, their potential as neuroprotective agents and inhibitors of various enzymes warrants further investigation. nih.gov The unique substitution pattern of this compound may confer novel biological activities that have yet to be discovered.

Challenges in Targeted Synthesis and Derivatization

The synthesis of specifically substituted quinolines can be challenging. researchgate.net Classical methods like the Skraup, Doebner-von Miller, and Pfitzinger reactions often require harsh conditions and can result in low yields, especially for electron-deficient anilines. researchgate.netnih.gov Developing efficient and regioselective synthetic routes to this compound and its derivatives is a key challenge. google.comresearchgate.net Overcoming these synthetic hurdles will be crucial for generating a diverse library of analogues for structure-activity relationship (SAR) studies and for optimizing their therapeutic potential. researchgate.net

| Property | Description |

| Molecular Formula | C10H6ClNO2 |

| Molecular Weight | 207.62 g/mol |

| Melting Point | 183-185 °C |

| CAS Number | 86-59-9 |

Computational Chemistry and Predictive Modeling in Advancing Research

In the absence of extensive experimental data for this compound, computational chemistry and predictive modeling serve as powerful tools to forecast its properties, potential biological activities, and interactions. These in-silico methods allow researchers to simulate molecular behavior and predict outcomes, thereby guiding synthetic efforts and biological testing.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of predictive modeling. These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For instance, a QSAR model was successfully developed for a series of chloroquine analogs to predict their inhibitory activity against the main protease of SARS-CoV-2. nih.gov This approach could similarly be applied to a library of this compound derivatives to predict their potential efficacy in various therapeutic areas.

Molecular Docking is another critical computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method is instrumental in drug discovery for understanding binding mechanisms and affinities. For example, molecular docking studies have been employed to evaluate the binding affinity of quinoline derivatives to targets like topoisomerase-II. researchgate.net Such studies for this compound could elucidate its potential interactions with various biological targets, thereby identifying potential mechanisms of action.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into a molecule's geometry, reactivity, and spectroscopic properties. While specific DFT studies on this compound are not readily found, this method has been used to investigate the properties of related 8-hydroxyquinoline (B1678124) derivatives. rroij.com

The table below illustrates the types of data that can be generated through computational studies, using known data for related compounds as a reference.

| Computational Method | Predicted Property | Example Application for a Quinoline Derivative | Reference |

| QSAR | Biological Activity (e.g., IC50) | An Artificial Neural Network-based QSAR model predicted the IC50 values of chloroquine analogs against SARS-CoV-2 Mpro. | nih.gov |

| Molecular Docking | Binding Affinity and Pose | Docking studies of quinoline-6-carboxylic acid derivatives revealed favorable interactions with the amino acid residues of target enzymes like h-NTPDase1. | researchgate.net |

| (SW)kNN MFA | 3D-QSAR Contour Maps | Comparative Molecular Field Analysis (CoMFA) and other 3D-QSAR methods have been used to create models for quinoline derivatives as topoisomerase-II inhibitors, guiding the design of more potent compounds. | researchgate.net |

| ADME Prediction | Pharmacokinetic Properties | In-silico studies were conducted to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly synthesized quinoline derivatives. | researchgate.net |

By leveraging these computational approaches, researchers can bridge the knowledge gap for understudied compounds like this compound, enabling a more targeted and efficient research and development process.

Propiedades

IUPAC Name |

4-chloroquinoline-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-8-4-5-12-9-6(8)2-1-3-7(9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGATRTYRGPJDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80740876 | |

| Record name | 4-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216257-37-3 | |

| Record name | 4-Chloroquinoline-8-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80740876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 4 Chloroquinoline 8 Carboxylic Acid and Its Analogs

Established Synthetic Routes for Quinoline-8-carboxylic Acid Derivatives

Several classical name reactions in organic chemistry provide pathways to the quinoline (B57606) scaffold. Their applicability to the synthesis of quinoline-8-carboxylic acid derivatives depends on the selection of appropriately substituted starting materials.

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org The reaction proceeds in a sequence:

Condensation of an aniline (B41778) with an alkoxymethylenemalonic ester (e.g., diethyl ethoxymethylenemalonate). wikipedia.org

Thermal cyclization of the resulting anilidomethylenemalonic ester to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgresearchgate.net

Saponification of the ester to the corresponding carboxylic acid.

Decarboxylation to yield the 4-hydroxyquinoline. wikipedia.org

To synthesize a quinoline-8-carboxylic acid derivative via this route, one would start with an anthranilic acid derivative. The initial condensation and cyclization steps yield a 4-hydroxyquinoline with ester groups that can be further manipulated. The reaction often requires high temperatures for the cyclization step, and microwave-assisted heating has been explored to improve yields and reduce reaction times. ablelab.eu

Table 1: Example of Gould-Jacobs Reaction Optimization (General) This table illustrates typical parameters investigated to optimize the yield of the quinoline product in a Gould-Jacobs reaction. ablelab.eu

| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |

| 1 | 250 | 10 | 25 |

| 2 | 300 | 10 | 37 |

| 3 | 250 | 30 | 23 |

| 4 | 300 | 30 | 28 |

| 5 | 300 | 5 | 47 |

The Pfitzinger reaction is a prominent method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a base. wikipedia.org The base, typically potassium hydroxide (B78521), hydrolyzes the amide bond in isatin to form an intermediate keto-acid, which then reacts with the carbonyl compound. wikipedia.org The resulting enamine undergoes cyclization and dehydration to afford the final quinoline-4-carboxylic acid product. wikipedia.org

While this reaction is highly effective for producing the 4-carboxylic acid isomer, its direct application to synthesize 8-carboxylic acid derivatives is not straightforward and would require significant modification of the starting materials, as the carboxylic acid originates from the isatin moiety. researchgate.netijsr.net

The Friedländer synthesis provides a direct route to quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing a reactive α-methylene group (e.g., another ketone or aldehyde). wikipedia.orgorganicreactions.org This reaction can be catalyzed by acids or bases. alfa-chemistry.com

There are two primary proposed mechanisms:

An initial aldol (B89426) condensation between the two carbonyl compounds, followed by cyclization via imine formation and subsequent dehydration.

Formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol-type reaction and dehydration. wikipedia.org

To produce a quinoline-4-carboxylic acid derivative, a 2-aminoaryl aldehyde or ketone is reacted with a compound like pyruvic acid. nih.gov The versatility of this method has been demonstrated in the synthesis of various functionalized quinolines. organic-chemistry.org For the synthesis of an 8-carboxylic acid, the starting material would need to be a 2-aminoaryl aldehyde or ketone with a carboxylic acid group at the appropriate position on the benzene ring.

The Skraup and the related Doebner-von Miller reactions are classic methods for quinoline synthesis starting from anilines.

Skraup Synthesis : This reaction involves heating an aniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. nih.gov

Doebner-von Miller Reaction : This is a more flexible variation that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org

The mechanism is complex and thought to involve the conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by cyclization and oxidation to form the quinoline ring. wikipedia.orgnih.gov The harsh, acidic conditions can be a limitation, potentially causing polymerization of the carbonyl substrate or being incompatible with sensitive functional groups. nih.gov If a chloroaniline is used as the starting material, this reaction can directly produce a chlorinated quinoline derivative. quora.com For the synthesis of an 8-carboxylic acid derivative, an appropriately substituted anthranilic acid would be the required starting material, although the strongly acidic and oxidative conditions might pose a challenge.

The Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters. wikipedia.org Depending on the reaction conditions, this method can yield either 4-hydroxyquinolines (at lower temperatures, kinetic control) or 2-hydroxyquinolines (at higher temperatures, thermodynamic control). quimicaorganica.org The formation of 4-hydroxyquinolines proceeds through a Schiff base intermediate which then undergoes thermal electrocyclic ring closing. wikipedia.org This product exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org The use of an inert, high-boiling solvent like mineral oil can significantly improve reaction yields. wikipedia.org Similar to the Gould-Jacobs reaction, this method provides a 4-hydroxyquinoline core that is a direct precursor to the 4-chloroquinoline (B167314).

Table 2: Summary of Classical Quinoline Syntheses

| Reaction Name | Key Reactants | Primary Product Type |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylate wikipedia.org |

| Pfitzinger | Isatin, Carbonyl Compound | Quinoline-4-carboxylic Acid wikipedia.org |

| Friedländer | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Substituted Quinoline wikipedia.org |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline nih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinoline wikipedia.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline wikipedia.org |

Targeted Introduction of the Chloro Substituent at the 4-Position

The most common and direct method for introducing a chlorine atom at the 4-position of the quinoline ring is through the conversion of a 4-hydroxyquinoline (or its tautomer, 4-quinolone). The syntheses described above, such as the Gould-Jacobs and Conrad-Limpach reactions, conveniently provide this 4-hydroxyquinoline precursor.

The hydroxyl group at the 4-position can be readily substituted with a chlorine atom using standard chlorinating agents. google.com Phosphorus oxychloride (POCl₃) is the most widely used reagent for this transformation, often used in excess as both the reagent and the solvent. google.comchemicalbook.com Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance reactivity. mdpi.comresearchgate.net The reaction involves heating the 4-hydroxyquinoline-8-carboxylic acid precursor with the chlorinating agent, followed by careful quenching of the reaction mixture, typically in an ice/water or basic solution. google.com This step effectively converts the 4-hydroxy group into the desired 4-chloro substituent, completing the synthesis of 4-Chloroquinoline-8-carboxylic acid.

Carboxylic Acid Functionalization at the 8-Position

The introduction of a carboxylic acid group at the C8-position of the quinoline ring can be accomplished through several synthetic routes, including the oxidation of a pre-installed alkyl group, the hydrolysis of an ester, or direct carboxylation methods.

A common and effective strategy for creating the 8-carboxylic acid functionality is the oxidation of an 8-alkylquinoline, typically 8-methylquinoline. This precursor is readily available and its methyl group can be converted to a carboxylic acid using various oxidizing agents.

Catalytic aerobic oxidation using palladium(II) complexes in the presence of 2,6-pyridinedicarboxylic acid has been shown to functionalize the methyl group of 8-methylquinolines. While this method primarily yields 8-quinolylmethyl acetates, the desired 8-quinoline carboxylic acids are also formed as minor products mdpi.com. More direct oxidation can be achieved with stronger reagents. For example, a two-step process involving oxidation of 8-hydroxyquinaldine with selenium dioxide to form the aldehyde, followed by further oxidation with hydrogen peroxide, yields 8-hydroxyquinoline-2-carboxylic acid mdpi.com. A similar strategy can be applied to 8-methylquinoline to access the target carboxylic acid.

| Starting Material | Reagents/Catalyst | Primary Product | Carboxylic Acid Product | Reference |

|---|---|---|---|---|

| 8-Methylquinoline | Pd(II) / 2,6-pyridinedicarboxylic acid, O₂ | 8-Quinolylmethyl acetate | Quinoline-8-carboxylic acid (minor) | mdpi.com |

| 8-Hydroxy-2-methylquinoline | 1. SeO₂ 2. H₂O₂ | 8-Hydroxyquinoline-2-carbaldehyde | 8-Hydroxyquinoline-2-carboxylic acid | mdpi.com |

In many synthetic sequences, it is advantageous to carry the carboxyl group as a more stable and less reactive ester derivative. This protects the acid functionality during steps that might otherwise be incompatible with a free carboxylic acid. The final step in such a sequence is the hydrolysis of the ester to regenerate the carboxylic acid.

This transformation is a standard procedure in organic synthesis. The hydrolysis of a quinoline-8-carboxylic acid ester can be readily achieved under either acidic or basic conditions. Basic hydrolysis, often using sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent, is common and results in the formation of the carboxylate salt, which is then acidified to yield the final carboxylic acid. This method has been demonstrated in the synthesis of various quinoline-carboxylic acid derivatives, such as in the one-pot synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives where an ester hydrolysis is the final step rsc.orgresearchgate.net.

Directly converting a C-H bond at the 8-position of the quinoline ring into a carboxylic acid is an atom-economical but challenging approach. While transition-metal-catalyzed C-H activation at the C8-position of quinolines is well-known, it is most commonly employed for acylation, alkylation, or arylation, often requiring an N-oxide to act as a directing group nih.govresearchgate.netnih.gov.

A more feasible approach for direct carboxylation involves the formation of an organometallic intermediate at the 8-position, which is then quenched with carbon dioxide (CO₂). This can be achieved through two primary pathways:

Halogen-Metal Exchange: Starting from an 8-haloquinoline, such as 8-bromoquinoline, treatment with an organolithium reagent (e.g., n-butyllithium) at low temperatures generates an 8-lithioquinoline intermediate. This species can then react with CO₂ to form the corresponding lithium carboxylate, which upon acidic workup yields quinoline-8-carboxylic acid researchgate.net.

Palladium-Catalyzed Carbonylation: An alternative route involves the palladium-catalyzed carbonylation of an 8-haloquinoline. In this method, the haloquinoline is reacted with carbon monoxide in the presence of a palladium catalyst to form an acyl-palladium intermediate, which can then be trapped with a nucleophile to generate the carboxylic acid or its derivative researchgate.net.

These methods provide a more direct route to the C8-carboxy functionality compared to the multi-step oxidation of an alkyl group.

Advanced Synthetic Strategies and Novel Methodologies

Advanced synthetic strategies for quinoline derivatives focus on the use of novel catalysts and reaction conditions to streamline the synthetic process, enhance product diversity, and adhere to the principles of green chemistry. These methodologies include transition metal-catalyzed reactions, microwave-assisted synthesis, one-pot multicomponent reactions, and other green chemistry approaches.

Transition metal-catalyzed reactions have become a cornerstone in the synthesis of complex heterocyclic compounds like quinolines due to their efficiency and selectivity. jocpr.comtandfonline.com These methods facilitate the construction of the quinoline ring system through various coupling strategies, often from readily available starting materials. jocpr.com Catalysts based on palladium, copper, cobalt, and nickel are prominently used.

Palladium-Catalyzed Reactions: Palladium catalysts are widely employed for C-C and C-N bond formation in quinoline synthesis. For instance, a palladium-catalyzed domino reaction of aniline with 3-butenoic acid can lead to the formation of fused tetracycles containing the quinoline moiety. eurekalert.org Another approach involves the palladium-catalyzed decarboxylative cross-coupling of quinolin-4(1H)-one-3-carboxylic acids with (hetero)aryl halides, offering a route to 3-(hetero)aryl-4-quinolinones. mdpi.com

Copper-Catalyzed Reactions: Copper catalysts, being more economical and less toxic than their precious metal counterparts, have gained significant attention. eurekaselect.com They are effective in domino reactions, such as the synthesis of quinoline derivatives from enaminones and 2-bromo- or 2-iodobenzaldehydes, which involves an aldol reaction followed by C(aryl)-N bond formation. organic-chemistry.org Copper-catalyzed tandem reactions, like the Knoevenagel condensation followed by amination and intramolecular cyclization, also provide a regioselective pathway to substituted quinolines. nih.gov

Cobalt-Catalyzed Reactions: Cobalt catalysts have been utilized in one-pot syntheses of substituted quinolines through a cascade of C-H activation, carbonylation, and cyclization of anilines and ketones. bohrium.com Ligand-free cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones or nitriles also presents a convenient method for preparing quinolines under mild conditions. acs.orgijpsjournal.com

Nickel-Catalyzed Reactions: Nickel catalysts offer an efficient means for C-C bond formation. For example, a Ni(0) catalyst can facilitate the coupling of aryl boronic acids with N-acyliminium precursors derived from quinolines. rsc.org

The following table summarizes some examples of transition metal-catalyzed reactions for the synthesis of quinoline scaffolds.

| Catalyst | Reactants | Product Type | Key Features |

| Palladium | Aniline, 3-Butenoic Acid | Fused tetracyclic quinolines | Domino reaction eurekalert.org |

| Copper | Enaminones, 2-Halobenzaldehydes | Substituted quinolines | Domino reaction (Aldol, C-N bond formation) organic-chemistry.org |

| Cobalt | Anilines, Ketones, Paraformaldehyde | Substituted quinolines | One-pot cascade reaction (C-H activation, carbonylation, cyclization) bohrium.com |

| Nickel | N-acyliminium precursors, Aryl boronic acids | C-C coupled quinoline derivatives | Mild reaction conditions rsc.org |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, significantly accelerating reaction times and often improving yields compared to conventional heating methods. nih.govijpsjournal.com This technique has been successfully applied to various classical quinoline syntheses.

The Friedländer synthesis , a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a prime example. mdpi.com Microwave irradiation, in combination with neat acetic acid as both solvent and catalyst, can achieve the synthesis of quinolines in as little as 5 minutes with excellent yields. organic-chemistry.orgthieme-connect.com The use of reusable solid catalysts like Nafion NR50 under microwave conditions further enhances the green credentials of this method. acs.org

Similarly, the Skraup synthesis , which involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent, has been adapted for microwave conditions, leading to a reduction in reaction time and improved efficiency. researchgate.net Other classic methods like the Doebner-von Miller and Combes syntheses have also been successfully performed under microwave irradiation. researchgate.netnih.govresearchgate.net

Solvent-free microwave-assisted synthesis is another significant advancement. For instance, the reaction of anilines with alkyl vinyl ketones on the surface of silica gel impregnated with indium(III) chloride under microwave irradiation provides a convenient and efficient route to quinolines and dihydroquinolines without the need for a solvent. nih.gov

The table below provides a comparison of conventional and microwave-assisted methods for some quinoline syntheses.

| Reaction Name | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantages of Microwave Method |

| Friedländer Synthesis | Several days | 5-15 minutes | Rapid reaction, excellent yields, green solvent/catalyst systems organic-chemistry.orgthieme-connect.com |

| Skraup Synthesis | Several hours | 15-20 minutes | Reduced reaction time, improved efficiency researchgate.net |

| Three-component reactions | 4-6 hours | 8-10 minutes | Catalyst-free, excellent yields bohrium.com |

| Solvent-free synthesis | 5 hours | 15-20 minutes | No organic solvent, eco-friendly jocpr.com |

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where multiple starting materials react in a single reaction vessel to form a complex product, minimizing intermediate isolation steps and reducing waste. bohrium.com While a specific one-pot multicomponent reaction for the direct synthesis of this compound is not prominently reported in the literature, various MCRs are available for the synthesis of the broader class of quinoline derivatives, including quinoline-carboxylic acids. These methods could potentially be adapted for the target molecule.

The Doebner reaction , a three-component reaction of an aniline, an aldehyde, and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. mdpi.com Recent modifications of this reaction have focused on developing more environmentally friendly and efficient one-pot procedures. For example, a modified Doebner hydrogen transfer strategy using p-toluenesulfonic acid as a catalyst in a dual green solvent system of water and ethylene glycol has been developed. mdpi.com

Another approach involves a titanium-catalyzed three-component coupling of an amine, an alkyne, and an isocyanide, which, after treatment with acetic acid, cyclizes to form quinoline derivatives in a one-pot procedure. eurekaselect.com The versatility of MCRs allows for the incorporation of diverse functional groups, making them suitable for creating libraries of substituted quinolines. jocpr.comnih.gov

For instance, a one-pot Friedländer synthesis has been developed for the scalable synthesis of 2-phenylquinoline-7-carboxylic acid from o-nitroarylcarbaldehydes and ketones using iron powder for the in-situ reduction of the nitro group. tandfonline.com While this demonstrates the synthesis of a quinoline carboxylic acid, the specific substitution pattern of this compound would require appropriately substituted starting materials. The synthesis of the closely related 7-chloroquinoline-8-carboxylic acids has been reported via direct oxidation of the corresponding 8-methylquinoline, which is not a multicomponent reaction. researchgate.net

The development of a one-pot multicomponent reaction for this compound would likely involve the reaction of a suitably substituted aniline, a carbonyl compound, and a component to introduce the carboxylic acid group, under conditions that also facilitate the introduction of the chlorine atom at the 4-position.

Green chemistry principles are increasingly being integrated into the synthesis of quinolines to minimize environmental impact. nih.gov These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. ijpsjournal.com

Use of Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. eurekalert.org Several quinoline syntheses have been successfully performed in water. For example, the Friedländer reaction of 2-aminobenzaldehyde (B1207257) with various ketones can be conducted in water without any catalyst. organic-chemistry.org The use of water as a solvent can also promote certain reactions and simplify product isolation. eurekaselect.com

Solvent-Free Synthesis: Conducting reactions without a solvent, or under solvent-free conditions, is a key aspect of green chemistry as it eliminates solvent-related waste. jocpr.com Many microwave-assisted syntheses of quinolines are performed under solvent-free conditions. nih.gov For example, the reaction of 2-aminoacetophenone and 2-aminobenzophenone with ketones in the presence of caesium iodide under solvent-free thermal conditions provides a clean and efficient route to quinoline derivatives. researchgate.net

Reusable Catalysts: The development of heterogeneous and reusable catalysts is another important green chemistry strategy. Nanocatalysts, for instance, offer high surface area and can be easily recovered and reused for multiple reaction cycles without significant loss of activity. acs.org Magnetic nanocatalysts, such as CuFe2O4, have been used for the synthesis of quinoline derivatives in aqueous media and can be easily separated using an external magnet. eurekaselect.com Solid acid catalysts like Nafion NR50 and reusable transition metal oxide-Bi(III) cooperative catalysts are other examples of environmentally friendly catalysts used in quinoline synthesis. acs.orgrsc.org

Energy Efficiency: As discussed in section 2.4.2, microwave and ultrasound irradiation are energy-efficient techniques that can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govijpsjournal.com

The following table highlights some green chemistry approaches in quinoline synthesis.

| Green Chemistry Approach | Example Reaction/Condition | Key Advantages |

| Green Solvents | Friedländer reaction in water | Non-toxic, abundant solvent, simplified workup eurekaselect.comorganic-chemistry.org |

| Solvent-Free Conditions | Reaction of 2-aminoaryl ketones with ketones using CsI | Eliminates solvent waste, clean reaction jocpr.comresearchgate.net |

| Reusable Catalysts | Use of magnetic nanocatalysts (e.g., CuFe2O4) | Easy separation and reuse, reduced catalyst waste eurekaselect.com |

| Energy Efficiency | Microwave-assisted synthesis | Drastically reduced reaction times, lower energy consumption nih.govijpsjournal.com |

Iii. Structure Activity Relationship Sar Studies and Molecular Design

Impact of Chlorine Substitution at the 4-Position on Biological Activity

The chlorine atom at the 4-position of the quinoline (B57606) ring is not a passive substituent. Its presence significantly modulates the electronic and steric characteristics of the molecule, which in turn affects its binding affinity for biological receptors. In many quinoline-based compounds, a small, electron-withdrawing group at this position is a common feature for potent activity. nih.gov

Modify Basicity: The electron-withdrawing nature of chlorine reduces the basicity of the quinoline nitrogen atom. This change in pKa can be critical for how the molecule behaves in the physiological environment of a binding site.

Enhance Binding: The altered electron distribution on the quinoline core can influence non-covalent interactions, such as π-π stacking with aromatic amino acid residues in a protein target.

The electronic influence of substituents is a well-studied phenomenon in medicinal chemistry, often correlating with the biological activity of quinoline derivatives. nih.gov

While chlorine is relatively small for a halogen, its size (van der Waals radius of ~1.75 Å) is not negligible. The steric bulk of the chlorine atom at the 4-position can have significant consequences for ligand-target binding. nih.gov

Conformational Restriction: The presence of the chlorine atom can restrict the rotation of nearby chemical groups, locking the molecule into a more rigid conformation that may be favorable for binding.

Binding Pocket Complementarity: The size of the chlorine atom must be accommodated by the target's binding pocket. A snug fit can lead to increased binding affinity through favorable van der Waals interactions. Conversely, a chlorine atom that is too large for a constrained pocket can introduce steric clashes, preventing optimal binding. nih.gov

Comparative molecular field analysis (CoMFA) on various quinoline derivatives has shown that steric fields contribute significantly to their binding affinity, highlighting the importance of substituent size and shape. nih.gov

Beyond simple steric and electronic effects, the chlorine atom can participate in a highly directional, non-covalent interaction known as a halogen bond. nih.gov A halogen bond occurs between an electrophilic region on the halogen atom (called a σ-hole) and a nucleophilic site, such as a backbone carbonyl oxygen or a hydroxyl group on an amino acid residue. core.ac.ukresearchgate.net

| Compound Analogue | Substituent at 4-Position | Relative Binding Affinity | Potential Key Interaction |

|---|---|---|---|

| Analogue 1 | -H | 1x | π-π stacking |

| Analogue 2 | -F | 5x | Favorable electronics, weak halogen bond |

| Analogue 3 (4-Chloroquinoline derivative) | -Cl | 35x | Strong halogen bond, electronics, sterics |

| Analogue 4 | -Br | 46x | Very strong halogen bond |

This table is based on general principles and illustrative data from studies on similar compound series where halogen substitution significantly impacts activity, such as in 5-HT2B receptor ligands. nih.gov

Role of Carboxylic Acid at the 8-Position in Molecular Recognition

The carboxylic acid group at the 8-position is a critical pharmacophoric feature, acting as a key anchor for molecular recognition through powerful intermolecular interactions. Studies on related quinoline carboxylic acids have identified this functional group as a strict requirement for the inhibition of certain enzymes. nih.gov

The carboxylic acid moiety is an excellent hydrogen-bonding group. It possesses both a hydroxyl group (-OH), which can act as a hydrogen bond donor, and a carbonyl oxygen (C=O), which can act as a hydrogen bond acceptor. nih.gov This dual capability allows it to form multiple, simultaneous hydrogen bonds with polar residues in a protein's binding site, such as serine, threonine, or asparagine. These interactions are crucial for orienting the ligand correctly and stabilizing the ligand-receptor complex. researchgate.netresearchgate.net

At physiological pH, the carboxylic acid group is typically deprotonated, existing as a negatively charged carboxylate ion (-COO⁻). This negative charge allows it to form strong ionic interactions, known as salt bridges, with positively charged amino acid residues like arginine, lysine, or histidine within the binding site. rsc.org

Salt bridges are powerful, long-range interactions that contribute significantly to the binding energy and can be a determining factor in a ligand's affinity and specificity. The interaction between the 8-carboxylate of the quinoline and a corresponding positively charged residue on a target protein can serve as a primary anchoring point for the entire molecule. Molecular modeling of similar quinoline scaffolds has shown that interactions with residues like Lysine (Lys) are crucial for inhibitory potency. nih.gov

| Functional Group | Position | Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 8 | Hydrogen Bond Donor/Acceptor | Serine, Threonine, Asparagine, Glutamine |

| Carboxylate (-COO⁻) | 8 | Salt Bridge (Ionic Interaction) | Lysine, Arginine, Histidine |

| Quinoline Nitrogen | 1 | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Chlorine (-Cl) | 4 | Halogen Bond | Backbone Carbonyl Oxygen, Serine, Threonine |

Chelation Properties of the Carboxylic Acid Group

The quinoline scaffold, particularly when substituted with a carboxylic acid group at the 8-position, exhibits significant metal-chelating properties. The nitrogen atom at position 1 and the carboxylic acid group at position 8 are strategically positioned to act as a bidentate chelating agent, forming stable complexes with various metal ions. nih.govnih.gov This chelation is believed to be a key mechanism underlying the biological activity of many quinoline derivatives. nih.gov

The formation of these metal complexes can modulate the compound's physicochemical properties, such as lipophilicity and redox potential, which in turn can influence its pharmacokinetic and pharmacodynamic profile. For instance, the chelation of essential trace metals is a proposed mechanism for the fungicidal and bactericidal action of some 8-hydroxyquinoline (B1678124) derivatives. researchgate.net It is speculated that the ability to chelate divalent metals, facilitated by the co-planarity and close proximity of the carboxylic acid group and the quinoline nitrogen, is a potential molecular mechanism for promising pharmacological activities. nih.gov

Substituent Effects on the Quinoline Nucleus and their Influence on Bioactivity

The bioactivity of the 4-chloroquinoline-8-carboxylic acid scaffold can be significantly modulated by introducing various substituents at different positions on the quinoline nucleus.

The introduction of different functional groups at various positions on the quinoline ring can have a profound and often cooperative effect on the biological activity.

Position 2: Modifications at the 2-position of the quinoline ring have been shown to influence the biological activity. For example, in a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, the nature of the substituent at this position was critical for their inhibitory activity against SIRT3. frontiersin.org

Position 3: The introduction of a morpholinyl group at the 3-position of a 6,8-dibromoquinoline (B11842131) scaffold resulted in a compound with inhibitory activity against the Topo I enzyme. nih.gov

Positions 5 and 7: Halogen substituents at the 5- and 7-positions of 8-hydroxyquinoline have been shown to enhance antibacterial activity. bepls.com For instance, cloxyquin (5-chloro-8-hydroxyquinoline) and 5,7-dichloro-8-hydroxyquinoline exhibit potent antimicrobial effects. bepls.comresearchgate.net

Position 6: The introduction of a sulfanilamido group at the 6-position of quinoline-4-carboxylic acid resulted in a compound with high activity against four tested bacterial strains. researchgate.net

The three-dimensional conformation of this compound derivatives is a critical determinant of their biological activity. The spatial arrangement of the atoms influences how the molecule interacts with its biological target.

In a study of 4-amino-7-chloroquinoline derivatives, which are structurally related to the compound of interest, conformational analysis revealed that the protonation state of the molecule significantly impacts its conformation. bg.ac.rs The study found that the monoprotonated and diprotonated forms of these compounds exhibit different clustering patterns, which correlate with their polarity and, consequently, their biological activity. bg.ac.rs This suggests that the conformational flexibility and the predominant conformation in a specific physiological environment are crucial for the molecule's function.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques have become indispensable tools in modern drug discovery, providing valuable insights into the SAR of bioactive molecules and guiding the design of new chemical entities.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interactions between a ligand and its biological target at the molecular level.

For quinoline derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action against various targets:

Dihydroorotate (B8406146) Dehydrogenase (DHODH): Docking studies of 4-quinoline carboxylic acid derivatives into the active site of human DHODH have revealed key interactions that are essential for their inhibitory activity. researchgate.netnih.gov

P-glycoprotein (ABCB1): In a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking was used to explore their binding modes within the transporter. nih.govnih.gov

Aurora A Kinase: The binding mode of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a quinoline analog, within the active site of Aurora A kinase was investigated using molecular docking, revealing potential interactions with key amino acid residues. nih.gov

HIV Reverse Transcriptase: Molecular docking studies of quinoline derivatives have shown their potential to bind to the allosteric site of HIV reverse transcriptase, suggesting a mechanism for their anti-HIV activity. nih.gov

These studies highlight the power of molecular docking in rationalizing the observed biological activities and in guiding the design of more potent and selective inhibitors.

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sysrevpharm.org This is achieved by correlating the biological activity with various physicochemical properties or theoretical molecular descriptors of the compounds.

QSAR models have been successfully applied to various series of quinoline derivatives to predict their biological activities and to understand the key structural features that govern their potency.

| Biological Activity | Key Descriptors | Model Type | Reference |

| Antimalarial Activity | Steric (MR), Hydrophobic (log P), Electronic (DM) | MLR | asianpubs.org |

| Inhibition of Botulinum Neurotoxin | Hydrophobic and Polar Interactions | PLS | bg.ac.rs |

| Inhibition of P-glycoprotein | 2D and 3D Molecular Descriptors | KNN, DT, BPNN, GB | nih.gov |

| Inhibition of Vesicular Stomatitis Virus | Alignment-Independent Descriptors | PLS | researchgate.net |

Table 1: Examples of QSAR Studies on Quinoline Derivatives

These QSAR models not only provide a means to predict the activity of new, unsynthesized compounds but also offer valuable insights into the mechanism of action by identifying the most important molecular properties for a given biological response. nih.gov For instance, a QSAR study on 7-chloro-4-aminoquinoline derivatives indicated that steric, hydrophobic, and electronic factors all play a significant role in their antimalarial activity. asianpubs.org

De Novo Design of this compound Analogs

De novo design is a computational strategy used in drug discovery to design novel molecular structures with desired pharmacological properties, typically by building a molecule atom-by-atom or fragment-by-fragment within the constraints of a target receptor's binding site. This approach is particularly valuable when there is a lack of known potent ligands or when seeking to create novel intellectual property. For this compound, de novo design would involve utilizing the known three-dimensional structure of a biological target to design novel analogs that exhibit enhanced binding affinity and specificity.

The process typically begins with the identification of a target protein and its binding pocket. Computational algorithms then place molecular fragments or individual atoms into the binding site and connect them to generate a complete molecule. These designed molecules are then scored and ranked based on their predicted binding affinity and other drug-like properties. The most promising candidates are then synthesized and subjected to biological evaluation.

Structure-Guided and Fragment-Based Design Approaches

Structure-guided design is a cornerstone of the de novo process. It relies on the high-resolution structural information of the target protein, often obtained through X-ray crystallography or NMR spectroscopy. For instance, in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a structure-guided approach was employed to improve upon the brequinar (B1684385) class of inhibitors. nih.gov Researchers identified key amino acid residues, such as T63 and Y356, within the brequinar-binding pocket that could form new hydrogen bond interactions. nih.gov Analogs were then computationally designed to maintain the essential pharmacophore while introducing strategically placed hydrogen-bond accepting groups to engage with these residues. nih.gov This led to the discovery of potent quinoline-based analogs. nih.gov A similar strategy could be applied to a target of this compound, where the quinoline core would be used as a scaffold, and substitutions would be designed to form favorable interactions with specific residues in the binding site.

Fragment-based drug discovery (FBDD) is another powerful de novo technique. It involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind to the target protein. nih.govumn.eduresearchgate.net These fragments typically have weak affinity but bind efficiently. Once identified, these fragments can be grown or linked together to produce a more potent lead compound. mdpi.com For example, fragment-based screening identified 8-hydroxyquinoline as a broad-spectrum inhibitor of metallo-β-lactamases (MBLs) like VIM-2 and NDM-1. nih.govumn.eduresearchgate.net A subsequent substructure search provided early structure-activity relationship data and led to the identification of 8-hydroxyquinoline-7-carboxylic acid as a low-cytotoxicity inhibitor. nih.govumn.eduresearchgate.net This demonstrates how a simple quinoline fragment can be elaborated into a more complex and potent molecule through a de novo design process.

Illustrative Research Findings in Quinoline Analog Design

While specific de novo design studies on this compound are not extensively documented, research on analogous quinoline carboxylic acids provides a clear blueprint for how such a program would proceed.

In the pursuit of novel DHODH inhibitors, a structure-guided design led to the synthesis of several potent quinoline-based compounds. The design strategy focused on establishing new electrostatic interactions within the enzyme's binding pocket. nih.gov

| Compound | Target | IC₅₀ (nM) | Key Design Feature |

|---|---|---|---|

| Analog 41 | DHODH | 9.71 ± 1.4 | Designed to form new electrostatic interactions. nih.gov |

| Analog 43 | DHODH | 26.2 ± 1.8 | A cocrystal structure showed a novel water-mediated hydrogen bond with T63. nih.gov |

| 1,7-Naphthyridine 46 | DHODH | 28.3 ± 3.3 | Designed to form a novel hydrogen bond with Y356. nih.gov |

Similarly, a fragment-based approach coupled with a hit-based substructure search was instrumental in discovering a potent metallo-β-lactamase inhibitor. nih.govumn.edu Starting from the 8-hydroxyquinoline fragment, researchers identified a more potent derivative with improved properties. nih.govumn.eduresearchgate.net

| Compound | Target | Key Finding |

|---|---|---|

| 8-Hydroxyquinoline | VIM-2 and NDM-1 | Identified as a broad-spectrum nanomolar inhibitor from a fragment screen. nih.govumn.eduresearchgate.net |

| 8-Hydroxyquinoline-7-carboxylic acid | VIM-2 | Identified as a low-cytotoxic inhibitor that can restore β-lactam activity; highly stable in human plasma. nih.govumn.eduresearchgate.net |

Another successful application of fragment-based screening was the identification of a selective inhibitor for Jumonji domain-containing protein 3 (JMJD3). This work identified the quinoline-5,8-dicarboxylic acid scaffold as a promising starting point for developing potent and selective inhibitors. nih.gov

| Compound | Target | Activity | Key Design Feature |

|---|---|---|---|

| 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid (compound 3) | JMJD3 | Low micromolar inhibitory activity | Identified through a fragment-based approach; showed unprecedented selectivity for JMJD3. nih.gov |

These examples underscore the potential of de novo design strategies to generate novel and potent analogs based on a quinoline carboxylic acid core. By applying these principles, it is conceivable to design analogs of this compound with tailored activity against a specific biological target. The process would involve computational modeling to predict binding modes and affinities, followed by chemical synthesis and rigorous biological testing to validate the designed compounds.

Iv. Biological Activities and Therapeutic Potential

Antimicrobial Activities

The antimicrobial potential of quinoline (B57606) derivatives is well-established, with many compounds exhibiting activity against a range of pathogens. researchgate.netnih.gov

Antibacterial Spectrum and Efficacy

There is no specific information available in the scientific literature regarding the antibacterial spectrum or efficacy of 4-Chloroquinoline-8-carboxylic acid.

For context, other quinoline derivatives, such as certain 4-oxoquinoline-3-carboxylic acids and 2-phenyl-quinoline-4-carboxylic acid derivatives, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com The position and nature of substituents on the quinoline ring are critical in determining the potency and spectrum of this activity. nih.gov For instance, studies on 1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acids have shown that substitutions at various positions can yield highly potent antibacterial agents. nih.gov

Antifungal Properties

No studies reporting on the antifungal properties of this compound could be identified in the available literature.

However, the general class of quinoline-4-carboxylic acids has been explored for antifungal potential. researchgate.net For example, certain tetrahydroquino[7,8-b]benzodiazepine-3-carboxylic acid derivatives, which are structurally related, have shown activity against Candida albicans. nih.gov

Antiviral Efficacy

There is no published research detailing the antiviral efficacy of this compound.

Related research on other quinoline carboxylic acid analogues has shown some promise. For instance, certain 4-quinoline carboxylic acid derivatives have been investigated as potential antiviral agents by targeting host-cell enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) to inhibit viral replication. nih.gov It is noteworthy that in one structure-activity relationship study, the introduction of a fluorine atom at the C-8 position of a quinoline scaffold completely abolished the antiviral activity of the tested series, suggesting that substitution at this position may be detrimental to this specific activity. nih.gov

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

While there is no direct evidence confirming the mechanism of action for this compound, the primary antibacterial target for the quinolone class of compounds is bacterial DNA gyrase. mdpi.com DNA gyrase (also known as topoisomerase II) is an essential enzyme that introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. scienceopen.com Quinolones inhibit this enzyme, leading to a bactericidal effect. mdpi.com It is plausible that if this compound were to exhibit antibacterial activity, it would likely function through a similar mechanism of DNA gyrase inhibition. nih.gov

Anticancer Research

The potential of quinoline derivatives as anticancer agents is an active area of research. researchgate.net

Cytotoxic Effects on Cancer Cell Lines

No specific data on the cytotoxic effects of this compound on any cancer cell lines have been reported in the scientific literature.

For comparative purposes, various other quinoline derivatives have been synthesized and evaluated for their anticancer potential. For example, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as inhibitors of SIRT3, showing antiproliferative activity against leukemic cell lines. nih.gov Similarly, quinoline-4-carboxylic acid-chalcone hybrids have demonstrated cytotoxic activity against melanoma cell lines by inhibiting human dihydroorotate dehydrogenase (hDHODH). nih.gov However, some related compounds, such as certain tetrahydroquino[7,8-b]benzodiazepine derivatives, were found to have no anticancer activity against the MCF-7 breast cancer cell line. nih.gov These findings underscore that anticancer activity is highly dependent on the specific molecular structure.

Apoptosis Induction and Cell Cycle Arrest

Derivatives of the quinoline scaffold have demonstrated notable capabilities in inducing programmed cell death (apoptosis) and halting the cell division cycle in cancer cells. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl-carboxamides (QTCA), which are structurally related to this compound, have been shown to exert significant cytotoxic effects on human bladder cancer cells (5637 cell line). nih.gov These effects were found to be dependent on both the dose and the duration of exposure. nih.gov

Further investigation into the mechanisms of action confirmed that these compounds induce substantial cell death. nih.gov Specifically, treatment with certain QTCA derivatives, such as QTCA-1 and QTCA-4, led to an arrest of the cell cycle in the G0/G1 phase. nih.gov This phase is a resting state where the cell has exited the cycle of division. By halting cells in this phase, the compounds effectively prevent their proliferation. In addition to cell cycle arrest, these derivatives were confirmed to induce apoptosis, a clean and controlled form of cell death that avoids the inflammatory response associated with other forms of cell death. nih.gov Western blotting techniques further substantiated the pro-apoptotic action of these compounds by showing their binding to key proteins involved in the apoptotic cascade. nih.gov Similarly, other novel 7-Chloro-(4-thioalkylquinoline) derivatives have been observed to cause an accumulation of cells in the G0/G1 phase and induce apoptosis at higher concentrations in leukemic cancer cell lines. nih.gov

Targeting Specific Oncogenic Pathways (e.g., DHODH inhibition)

A key mechanism through which quinoline carboxylic acids exert their anticancer effects is by targeting specific enzymes essential for tumor growth. One such critical target is dihydroorotate dehydrogenase (DHODH). nih.gov DHODH is a mitochondrial enzyme that plays a pivotal role in the de novo biosynthesis of pyrimidines, which are fundamental building blocks of DNA and RNA. nih.gov Cancer cells, due to their high rate of proliferation, have an increased demand for pyrimidines and are therefore particularly reliant on this pathway. nih.gov

Inhibitors of DHODH, including certain quinoline-based compounds, disrupt this essential supply chain. nih.gov By blocking the enzyme, they cause a depletion of pyrimidines, which in turn halts cell cycle progression at the S-phase, the stage where DNA replication occurs and a sufficient supply of nucleotides is crucial. nih.gov This targeted inhibition of a metabolic pathway vital for rapidly dividing cells makes DHODH a validated and promising target for cancer therapy. nih.gov Research has shown that a quinoline carboxylic acid compound can effectively inhibit human DHODH, demonstrating the potential of this chemical scaffold in developing targeted anticancer agents. researchgate.net The inhibition of DHODH not only halts cell growth directly but can also sensitize cancer cells to other therapies. nih.gov

Anti-inflammatory and Immunomodulatory Effects

The quinoline core structure is associated with significant anti-inflammatory and immunomodulatory properties. These effects are often distinct from those of traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Inhibition of Inflammatory Mediators

Studies on substituted quinoline carboxylic acids have highlighted their ability to suppress inflammation. One such compound, CL 306 ,293, effectively suppressed inflammation and joint destruction in animal models of arthritis. nih.gov Notably, its mechanism of action appears to be different from that of NSAIDs, as it did not inhibit cyclooxygenase (COX) or lipoxygenase enzymes at effective doses. nih.gov Other research has shown that quinoline derivatives, specifically quinoline-4-carboxylic acid and quinoline-3-carboxylic acid, exhibit considerable anti-inflammatory properties in cellular models of inflammation induced by lipopolysaccharide (LPS) without causing toxicity to the cells. nih.gov In the context of neuroinflammation, some compounds have been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in stimulated microglia and macrophage cells. nih.gov This suppression was linked to the reduced expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Modulation of Immune Responses

The immunomodulatory capacity of quinoline derivatives is a key aspect of their therapeutic potential. The anti-inflammatory effects of the substituted quinoline carboxylic acid CL 306 ,293 are believed to be at least partly due to its ability to down-regulate T-cell function. nih.gov T-cells are crucial components of the adaptive immune system, and their modulation can dampen autoimmune and inflammatory responses.

Other related compounds, such as carboxyphenyl chloroanthranilic acid (CCA), have also been shown to possess immunomodulatory, or "immunonormalization," properties. nih.gov In studies using mouse models, CCA was able to suppress certain immune responses, such as rosette formation by spleen cells, and was effective in restoring impaired immune function in mice pretreated with immunosuppressants. nih.gov The well-known 4-aminoquinoline (B48711) drugs chloroquine (B1663885) and hydroxychloroquine (B89500) exert their immunomodulatory effects by accumulating in acidic intracellular compartments and inhibiting nucleic acid sensors like toll-like receptor 9 (TLR9), which play a role in activating immune responses. nih.gov

Antimalarial Investigations

The 4-aminoquinoline scaffold is historically significant in the fight against malaria, with chloroquine being a cornerstone of treatment for decades. mdpi.com However, the emergence and spread of drug-resistant Plasmodium parasites have necessitated the development of new antimalarial agents. researchgate.net Research has thus focused on creating new derivatives and hybrids based on the quinoline structure to overcome resistance.

Activity against Plasmodium Species

Derivatives of quinoline-4-carboxylic acid have shown promising activity against various species and strains of the malaria parasite. New analogues, including quinoline-4-carboxamides, have been tested in vitro against both chloroquine-sensitive (NF54, 3D7, D6) and multidrug-resistant (K1, W2) strains of Plasmodium falciparum, the deadliest malaria parasite. researchgate.netnih.govresearchgate.net

Several compounds have demonstrated potent, low nanomolar inhibitory concentrations. researchgate.net For example, hybrid molecules combining the 4-aminoquinoline structure with other pharmacophores, like pyrano[2,3-c]pyrazole, have shown potent activity against both sensitive and resistant P. falciparum strains. nih.gov One such hybrid exhibited high selectivity, suggesting the combination of the quinoline and pyrazole (B372694) components enhanced its antimalarial potency. nih.gov

In in vivo studies using mice infected with Plasmodium berghei, a model for human malaria, certain quinoline derivatives have shown significant efficacy. One quinoline-4-carboxamide derivative demonstrated a 98.1% reduction in parasitemia, doubling the survival time compared to the control group. researchgate.net Other quinoline-sulfonamide hybrids also inhibited P. berghei parasitemia in mice. researchgate.net The mechanism of action for many 4-aminoquinoline derivatives involves inhibiting the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion, leading to its accumulation and the parasite's death. mdpi.com

**Table 1: In Vitro Antimalarial Activity of Quinoline Derivatives against *Plasmodium falciparum***

| Compound Class/Derivative | P. falciparum Strain | Activity Measurement | Result | Citation |

|---|---|---|---|---|

| Quinoline-4-carboxamide (Screening hit 1) | 3D7 | EC50 | 120 nM | researchgate.net |

| Quinoline-sulfonamide hybrids | W2 (chloroquine-resistant) | IC50 | 0.05 to 1.63 µM | researchgate.net |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | K1 (resistant) | IC50 | Nanomolar range | nih.gov |

| 4-aminoquinoline-pyrano[2,3-c]pyrazole hybrid (4b) | 3D7 (sensitive) | IC50 | Nanomolar range | nih.gov |

| Primaquine-bis-urea hybrid (VI) | P. berghei (liver stage) | IC50 | 42 nM | nih.gov |

Resistance Mechanisms and Overcoming Drug Resistance

The quinoline framework is central to numerous therapeutic agents, and consequently, understanding the mechanisms of resistance is critical for maintaining their efficacy. In bacteria, resistance to quinolone antimicrobials often arises from mutations in the target enzymes, DNA gyrase and DNA topoisomerase IV. nih.govnih.gov These mutations typically occur in specific domains (GyrA and ParE subunits) and function by reducing the drug's ability to bind to the enzyme-DNA complex. nih.gov The level of resistance conferred by a single mutation can vary depending on the bacterial species and the specific quinolone drug. nih.gov

In cancer therapy, a major hurdle is multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein. nih.gov These pumps actively transport chemotherapy agents out of cancer cells, reducing their intracellular concentration and effectiveness. Some quinoline derivatives have been developed specifically to counteract this. For instance, the novel quinoline derivative MS-209 has shown potency in reversing MDR by directly interacting with P-glycoprotein and inhibiting its transport function. nih.gov

Strategies to overcome resistance are a key area of research. One promising approach is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacophores. researchgate.net This can result in compounds with dual modes of action, potentially circumventing existing resistance pathways. researchgate.net Another strategy involves the systematic chemical modification of the quinoline structure. Research on 7-chloro-4-aminoquinolines, for example, has shown that altering the branching and basicity of the side chain can yield derivatives that retain high potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. psu.edu

Other Emerging Biological Applications

Beyond its established roles, the this compound scaffold and its derivatives are being investigated for a variety of other biological functions.

Antioxidant Activity

The antioxidant potential of quinoline-carboxylic acid derivatives has been a subject of study, with varied results. A study investigating several quinoline-4-carboxylic acid derivatives reported that they lacked DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging ability when compared to the standard, ascorbic acid. nih.gov However, other research has demonstrated that specific structural modifications can impart significant antioxidant properties.

In one study, quinoline-4-carboxylic acid derivatives were synthesized from isatin (B1672199), and their antioxidant capacity was evaluated using the DPPH assay. ui.ac.id The results showed that the synthesized derivatives had a better inhibitory effect than the isatin precursor. ui.ac.id For example, at a concentration of 5 mg/L, 2-(4-methylphenyl)quinoline-4-carboxylic acid exhibited an inhibition percentage of approximately 40.43%, whereas the parent isatin showed no activity. ui.ac.id This suggests that the quinoline-4-carboxylic acid moiety itself contributes to the ability to donate hydrogen radicals. ui.ac.id

Another study synthesized new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives and evaluated them using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. researchgate.net Certain derivatives, particularly those hybridized with a benzimidazole (B57391) moiety, showed good antioxidant activity. researchgate.net

| Compound/Derivative | Assay | Antioxidant Activity | Reference |

| 2-(4-Methylphenyl)quinoline-4-carboxylic acid | DPPH | ~40.43% inhibition @ 5 mg/L | ui.ac.id |

| 2-Methylquinoline-4-carboxylic acid | DPPH | ~30.25% inhibition @ 5 mg/L | ui.ac.id |

| Various quinoline-4-carboxylic acid derivatives | DPPH | Lacked radical scavenging capacity | nih.gov |

| 2-Hydroxyquinoline-4-carboxylic acid derivatives (hybridized with benzimidazole) | ABTS | Good antioxidant activity | researchgate.net |

Receptor Binding Studies

Derivatives of quinoline carboxylic acid have been explored for their ability to bind to specific biological receptors. In one notable study, a series of carboxylic acid-based quinolines were developed and evaluated as modulators for the liver X receptor (LXR), a key regulator of lipid metabolism. nih.gov Through molecular modeling and binding assays, specific derivatives, such as those with 2,3-dimethyl-phenyl or naphthalene (B1677914) substitutions, demonstrated selective binding for the LXRβ isoform over the LXRα isoform. nih.gov

In a different context, the quinoline scaffold itself has been utilized in the design of fluorescent sensors for molecular recognition. A flexible receptor incorporating quinoline moieties was designed to detect carboxylic acids. nih.govresearchgate.net The study found that the quinoline ring nitrogen played a crucial role in the binding process with the target acids, which was confirmed through control experiments with a naphthalene-based analogue that proved less effective. nih.govsemanticscholar.org This research highlights the inherent affinity of the quinoline nitrogen for engaging in hydrogen bonding, a fundamental aspect of receptor-ligand interactions.

Enzyme Inhibition (beyond DHODH)

While inhibitors of dihydroorotate dehydrogenase (DHODH) are a well-known class of quinoline derivatives, the scaffold has been shown to inhibit a range of other enzymes.

Topoisomerases and DNA Gyrase : The antibacterial action of quinolones is primarily due to the inhibition of bacterial DNA gyrase, an enzyme essential for DNA supercoiling. nih.gov Additionally, certain quinoline derivatives, including some 6H-indolo[2,3-b]quinolines, are known to inhibit topoisomerase II, an enzyme vital for managing DNA tangles in eukaryotic cells. researchgate.netjetir.org

ATP Synthase : The diarylquinoline derivative Bedaquiline, a significant anti-tuberculosis drug, functions by inhibiting mycobacterial ATP synthase, effectively cutting off the energy supply for the pathogen. nih.gov

Matrix Metalloproteinases (MMPs) : New 8-hydroxyquinoline (B1678124) derivatives have been synthesized and investigated as inhibitors of MMPs, which are enzymes implicated in cancer progression. mdpi.com

Applications in Agrochemicals and Pest Control

The quinoline scaffold is a versatile platform in the development of modern agrochemicals, including pesticides and fungicides. acs.orgnih.govacs.org The parent compound, 4-chloroquinoline (B167314), is directly used in the formulation of pesticides and herbicides, valued for its effectiveness in crop protection. chemimpex.com

Research has yielded numerous specialized derivatives:

Insecticides : A series of quinoline and isoquinoline (B145761) isoxazolines have been developed as potent insecticides. nih.govresearchgate.net In one study, a synthesized 4,7-dichloroquinoline (B193633) derivative demonstrated significant larvicidal and pupicidal activity against the vectors for malaria (Anopheles stephensi) and dengue (Aedes aegypti). nih.gov

Fungicides : Quinoline derivatives have shown broad-spectrum fungicidal activity. nih.gov For example, some derivatives containing a thioether group exhibited inhibition rates exceeding 80% against plant pathogens like Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 μg/mL. researchgate.net Similarly, certain 2-substituted derivatives of quinoline-4-carboxylic acid were found to cause profound morphological changes in the hyphae of Botrytis cinerea, a common fungal pathogen. nih.gov

| Derivative Class | Target Pest/Pathogen | Application | Reference |

| 4,7-dichloroquinoline derivative | Anopheles stephensi, Aedes aegypti | Larvicide, Pupicide | nih.gov |

| Quinoline isoxazolines | Various insects | Insecticide | nih.govresearchgate.net |

| Quinoline derivatives with thioether groups | Sclerotinia sclerotiorum, Physalospora piricola | Fungicide | researchgate.net |

| 2-Substituted quinoline-4-carboxylic acids | Botrytis cinerea | Fungicide | nih.gov |

Plant Growth Regulation and Agricultural Applications

The utility of quinoline derivatives in agriculture extends to the regulation of plant growth. 8-Quinolinecarboxylic acid itself has been identified as a herbicide. sigmaaldrich.com

Studies have explored the use of specific derivatives as growth regulators for ornamental plants. researchgate.net The underlying mechanism may be related to the general properties of carboxylic acids, which can increase the osmotic pressure within a plant, thereby enhancing water and nutrient flow. carbotecnia.com Furthermore, some derivatives of quinoline-4-carboxylic acid have been shown to induce significant morphological changes in fungi, such as abnormal branching of hyphae, indicating a powerful biological effect that could be harnessed for agricultural purposes. nih.gov The presence of carboxylic and phenolic functional groups is known to be important for the biostimulant activity of various organic compounds applied in agriculture. nih.gov

V. Pharmacological and Toxicological Considerations in Research

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME studies are fundamental in early-stage drug discovery to predict the pharmacokinetic behavior of a compound in a living organism. These assays provide insights into a compound's potential for oral absorption, its distribution in the body, its metabolic fate, and its route of elimination.

Metabolic stability assays, typically conducted using liver microsomes or hepatocytes, are designed to determine the rate at which a compound is metabolized by drug-metabolizing enzymes. This information is critical for predicting its in vivo clearance and half-life. Subsequent metabolite identification studies aim to characterize the chemical structures of the metabolites formed, which is essential for understanding the compound's metabolic pathways and identifying any potentially reactive or pharmacologically active metabolites.

A comprehensive search of scientific databases and literature reveals no published studies on the metabolic stability or metabolite identification of 4-Chloroquinoline-8-carboxylic acid.

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to reach its target site. nih.govnih.gov Highly protein-bound compounds generally have a lower volume of distribution and a longer half-life. dntb.gov.ua Techniques like equilibrium dialysis or ultrafiltration are commonly used to determine the percentage of a compound that is bound to plasma proteins.

There are no specific data available in the public domain regarding the plasma protein binding of this compound. For context, the related compound chloroquine (B1663885) has been shown to have a mean plasma protein binding of 61 +/- 9% in healthy subjects. nih.gov

Permeability assays, such as the Caco-2 cell monolayer assay, are utilized to predict the intestinal absorption of a compound. nih.govnih.gov The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov The rate at which a compound crosses this monolayer can provide an estimate of its potential for oral absorption.

No studies detailing the results of permeability assays for this compound have been identified in the reviewed scientific literature.

In Vivo Pharmacokinetic Profiling in Preclinical Models

Following in vitro characterization, in vivo pharmacokinetic studies in preclinical animal models (e.g., rodents, canines) are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted in a whole organism. These studies are vital for determining key pharmacokinetic parameters.

Bioavailability refers to the fraction of an administered dose of a compound that reaches the systemic circulation unchanged. Clearance is a measure of the rate at which a compound is removed from the body. These parameters are fundamental in determining the dosing regimen for a potential drug.

Specific data on the bioavailability and clearance of this compound from in vivo studies are not available in the published literature.

Tissue distribution studies are performed to understand how a compound distributes into various tissues and organs throughout the body. This information is critical for identifying target tissues, as well as potential sites of toxicity. These studies typically involve administering the compound to animals and measuring its concentration in different tissues at various time points.

No research detailing the tissue distribution profile of this compound in any preclinical model could be located in the existing scientific literature.

General Toxicity and Safety Pharmacology Research

General toxicity studies are designed to identify potential hazards to major organ systems. Safety pharmacology studies, on the other hand, investigate the effects of a substance on vital physiological functions. For this compound, while specific comprehensive safety pharmacology data is not extensively available in the public domain, an understanding of its potential toxicities can be inferred from studies on structurally related quinoline (B57606) compounds.

The evaluation of cytotoxicity in non-target, healthy cells is a fundamental step in preclinical safety assessment. It provides an initial indication of a compound's potential for causing cellular damage. While direct studies on the cytotoxicity of this compound in a wide range of non-target cells are not readily found in published literature, research on related quinoline derivatives provides some insights. For instance, studies on other quinoline compounds have demonstrated varying degrees of cytotoxicity depending on the cell line and the specific substitutions on the quinoline ring.